2-(2-Thienyl)pyridine

Catalog No.
S569364
CAS No.
3319-99-1
M.F
C9H7NS
M. Wt
161.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Thienyl)pyridine

CAS Number

3319-99-1

Product Name

2-(2-Thienyl)pyridine

IUPAC Name

2-thiophen-2-ylpyridine

Molecular Formula

C9H7NS

Molecular Weight

161.23 g/mol

InChI

InChI=1S/C9H7NS/c1-2-6-10-8(4-1)9-5-3-7-11-9/h1-7H

InChI Key

QLPKTAFPRRIFQX-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=CC=CS2

solubility

1.9 [ug/mL]

Synonyms

2-(2'-thienyl)pyridine

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CS2

The exact mass of the compound 2-(2-Thienyl)pyridine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.9 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(2-Thienyl)pyridine (thpy) is a bidentate C^N cyclometalating ligand primarily procured for the synthesis of highly efficient iridium(III) and platinum(II) phosphorescent complexes. Structurally distinct from the classic 2-phenylpyridine (ppy) benchmark, it replaces the benzene ring with an electron-rich, highly polarizable thiophene moiety. This structural modification directly influences the photophysical and electrochemical properties of the resulting transition metal complexes, making it a critical precursor for applications requiring precise tuning of emission wavelengths, excited-state lifetimes, and redox potentials. Its primary industrial and laboratory footprint lies in the development of organic light-emitting diodes (OLEDs) and highly reducing photoredox catalysts [1].

Substituting 2-(2-Thienyl)pyridine with the more common 2-phenylpyridine (ppy) fundamentally alters the operational parameters of the synthesized complexes, leading to failure in applications requiring specific color purity or redox potentials. The electron-rich nature of the thiophene ring in thpy stabilizes the ligand-centered (3LC) excited state and raises the highest occupied molecular orbital (HOMO) level compared to ppy. Consequently, Ir(thpy)3 exhibits a yellow-orange emission (~550 nm) with vibronically resolved, narrow spectral features, whereas Ir(ppy)3 emits in the green spectrum (~514 nm) with broader metal-to-ligand charge transfer (3MLCT) characteristics. In photoredox catalysis, the higher HOMO level of thpy-based complexes makes them easier to oxidize, altering the thermodynamic driving force for single-electron transfer reactions. Therefore, generic substitution compromises both emission color and catalytic substrate scope [1].

Bathochromic Shift in Phosphorescent Emission

The substitution of the phenyl ring with a thiophene ring significantly alters the emission profile of the resulting homoleptic iridium complexes. While the industry-standard fac-Ir(ppy)3 emits green light at 514 nm, fac-Ir(thpy)3 exhibits a pronounced bathochromic (red) shift, emitting in the yellow-orange region at 550 nm[1]. This shift is driven by the electron-rich thiophene moiety, which lowers the HOMO-LUMO gap.

Evidence DimensionPhosphorescent Emission Maximum (λmax)
Target Compound Data550 nm (fac-Ir(thpy)3)
Comparator Or Baseline514 nm (fac-Ir(ppy)3)
Quantified Difference36 nm bathochromic shift
ConditionsHomoleptic iridium(III) complexes at room temperature

Procuring thpy allows OLED engineers to tune emission colors from green to yellow-orange without requiring heavier, more complex extended pi-systems like isoquinoline.

Narrowed Emission Spectra via 3LC State Stabilization

The nature of the lowest excited state dictates the spectral purity of the emitter. For fac-Ir(ppy)3, the emission is dominated by a 3MLCT state, resulting in a broad emission spectrum. In contrast, the stronger pi-conjugation of the thiophene unit in fac-Ir(thpy)3 stabilizes the ligand-centered (3LC) triplet state [1]. This 3LC-dominated emission leads to vibronically resolved spectra with a significantly narrower full width at half maximum (FWHM) and reduced vibronic coupling.

Evidence DimensionExcited State Character and Spectral Broadness
Target Compound Data3LC-dominated, vibronically resolved narrow emission
Comparator Or Baseline3MLCT-dominated, broad emission (Ir(ppy)3)
Quantified DifferenceShift from 3MLCT to 3LC character with reduced FWHM
ConditionsPhotoluminescence in fluid solution or doped films

Narrower emission spectra are critical for achieving high color purity and expanding the color gamut in premium display technologies.

Anodic Shift in Oxidation Potential for Photoredox Catalysis

The electron-donating capability of the thiophene ring directly impacts the electrochemical behavior of the metal complex. Electrochemical measurements demonstrate that Ir(thpy)3 and its derivatives are easier to oxidize than their ppy counterparts. The HOMO level is raised, resulting in an oxidation potential that is shifted anodically compared to Ir(ppy)3 [1]. This makes thpy-based complexes more potent reducing agents in their excited or reduced states.

Evidence DimensionFirst Oxidation Potential / HOMO Level
Target Compound DataHigher HOMO / Easier oxidation
Comparator Or BaselineLower HOMO / Harder oxidation (ppy analogs)
Quantified DifferenceAnodic shift in oxidation potential (typically ~0.1 V to 0.2 V easier to oxidize depending on the exact complex and solvent)
ConditionsCyclic voltammetry in standard non-aqueous solvents

A higher HOMO level expands the thermodynamic driving force for challenging single-electron transfer (SET) reductions in photoredox catalysis.

Prolonged Triplet Excited-State Lifetime

Because the emission of fac-Ir(thpy)3 originates primarily from a 3LC state rather than a 3MLCT state, the radiative decay rate is significantly slower. The radiative lifetime of thpy-based Ir(III) complexes (e.g., Ir(thpy)2(acac)) is calculated and experimentally observed to be in the range of 14–16 µs, which is roughly an order of magnitude longer than the ~1.5–2.0 µs lifetime typical of Ir(ppy)3 [1].

Evidence DimensionRadiative Lifetime (τr)
Target Compound Data~14–16 µs (thpy-based Ir(III) complexes)
Comparator Or Baseline~1.5–2.0 µs (ppy-based Ir(III) complexes)
Quantified Difference~10x longer radiative lifetime
ConditionsTime-resolved photoluminescence at ambient temperature

Longer triplet lifetimes are highly advantageous in bimolecular photoredox catalysis, allowing more time for diffusion and productive collision with target substrates.

Orange/Red Phosphorescent OLED Emitters

Due to its ability to induce a 36 nm bathochromic shift compared to ppy and its 3LC-dominated narrow emission profile, 2-(2-Thienyl)pyridine is the optimal precursor for synthesizing yellow, orange, and red phosphorescent dopants for high-color-purity OLED displays [1].

Highly Reducing Photoredox Catalysis

The electron-rich thiophene ring raises the HOMO level of the resulting Ir(III) complexes, making them easier to oxidize. This property, combined with a prolonged triplet excited-state lifetime (~14-16 µs), makes thpy an ideal ligand for designing potent photoredox catalysts capable of driving demanding single-electron reductions that ppy-based catalysts cannot achieve[2].

Triplet-Triplet Annihilation (TTA) Upconversion

The long-lived triplet state and specific energy levels of thpy-based transition metal complexes make them highly suitable as sensitizers in TTA photon upconversion systems, where extended excited-state lifetimes are required to maximize bimolecular energy transfer efficiency [3].

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3319-99-1

Wikipedia

2-(2-Pyridyl)thiophene

Dates

Last modified: 08-15-2023

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